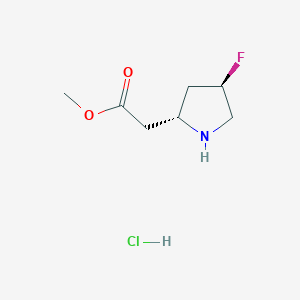

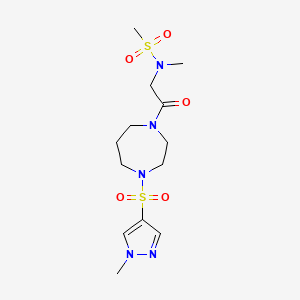

![molecular formula C13H14N4O5 B2521268 Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate CAS No. 902026-76-0](/img/structure/B2521268.png)

Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the analysis of similar compounds. The first paper discusses 5,5-Dimethyl-1,4,2-dioxazoles, which are used as protecting groups for hydroxamic acids and can be related to the oxazole moiety present in the compound of interest . The second paper describes a quinoxaline derivative used for fluorescence derivatization of alcohols . These papers suggest a background in the synthesis and application of heterocyclic compounds that could be relevant to the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of protecting groups such as 5,5-Dimethyl-1,4,2-dioxazoles, which are introduced by transketalization . This method protects both NH and OH moieties and is stable under various conditions. The synthesis of the compound of interest may similarly involve protecting group strategies to safeguard reactive sites during the synthetic process. The reactivity and stability of these groups are crucial for the successful synthesis of complex molecules like Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the ones discussed in the papers is characterized by the presence of nitrogen and oxygen within the ring structures, which can significantly affect the chemical properties and reactivity of the compounds . The oxazole ring, in particular, is a five-membered heterocycle containing both nitrogen and oxygen, which is known for its stability and reactivity towards functionalization. The presence of substituents on the oxazole ring, as in the compound of interest, can further influence its electronic and steric properties.

Chemical Reactions Analysis

The papers indicate that the related compounds are reactive towards specific functional groups. For instance, the dioxazoles can revert back to hydroxamic acids upon treatment with Nafion-H . The quinoxaline derivative reacts with primary and secondary alcohols to form fluorescent esters . These reactions are indicative of the potential reactivity of Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate with various functional groups, which could be exploited in synthetic applications or in the development of analytical methods.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate are not directly discussed, the properties of related compounds can provide some insights. The stability of the dioxazole protecting groups under a wide range of conditions suggests that the compound of interest may also exhibit stability, which is important for its handling and storage . The fluorescence properties of the quinoxaline derivative when reacting with alcohols suggest that the compound of interest may also be amenable to fluorescence-based detection methods, which could be useful in analytical chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

One study discusses a one-pot multistep Bohlmann-Rahtz heteroannulation reaction to achieve the synthesis of dimethyl sulfomycinamate, a related compound, demonstrating the intricate chemical reactions possible with such structures (Bagley et al., 2005). Another research outlines the synthesis of novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates from Dimethyl-2-oxoglutarate, showcasing the versatility of such compounds in creating biologically active molecules (Hachama et al., 2013).

Biological Activity

The research into the biological activity of these compounds is equally fascinating. A study on novel triazole fatty acid derivatives from acetylenic fatty esters points to the potential for creating bioactive molecules through the modification of similar chemical structures (Jie et al., 1998). Furthermore, the physiological effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on various plants indicate the selectivity and potential agricultural applications of such compounds (Shimabukuro et al., 1978).

Analytical and Structural Characterization

Comprehensive analytical and structural characterizations, such as the study on methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, provide insight into the detailed chemical properties and potential uses of these molecules in forensic and clinical settings (Dybowski et al., 2021).

Chemical Applications and Properties

The synthesis of methyl propanoate by Baeyer-Villiger monooxygenases highlights the application of enzymatic reactions in producing important precursors for polymers, demonstrating the chemical versatility and application breadth of similar compounds (van Beek et al., 2014).

Direcciones Futuras

The future directions in the research of oxazole derivatives, including “Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate”, involve the synthesis of various oxazole derivatives and screening them for their various biological activities . The goal is to explore the therapeutic potentials of oxazole scaffolds which are valuable for medical applications .

Propiedades

IUPAC Name |

methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5/c1-7-6-17-9-10(14-12(17)22-7)15(2)13(20)16(11(9)19)5-4-8(18)21-3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEGCSHERFWUKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

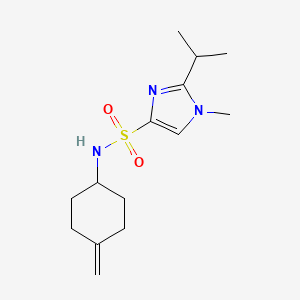

![4-(7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B2521186.png)

![methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2521187.png)

![1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2521190.png)

![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)

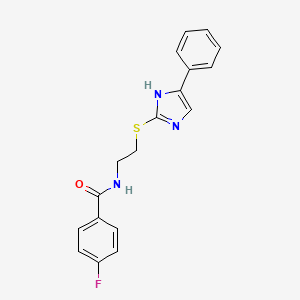

![N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2521198.png)

![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)

![3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521206.png)

![7-Chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2521208.png)